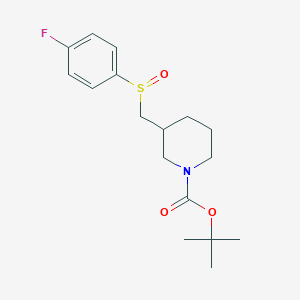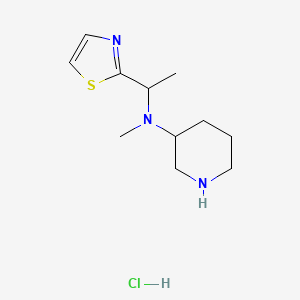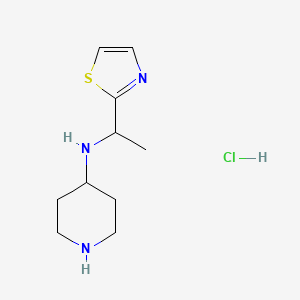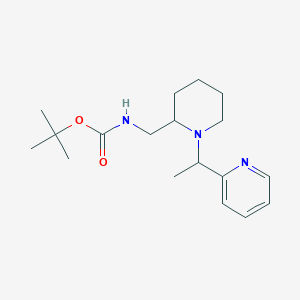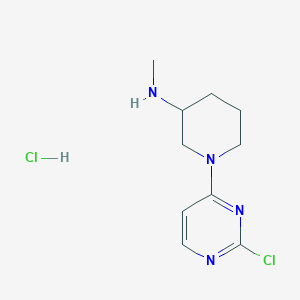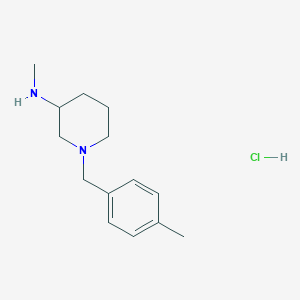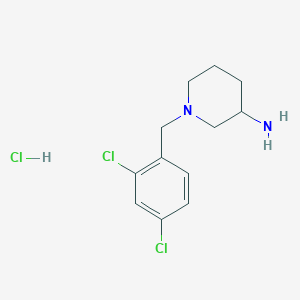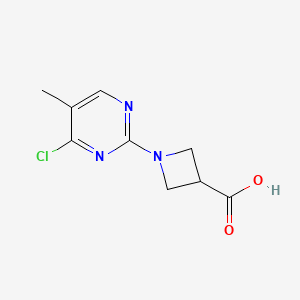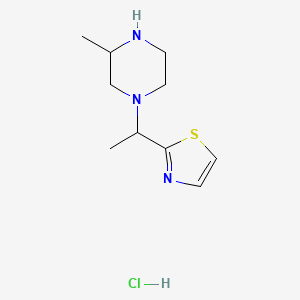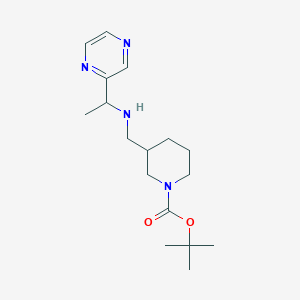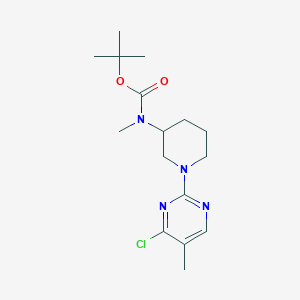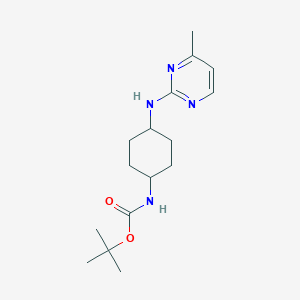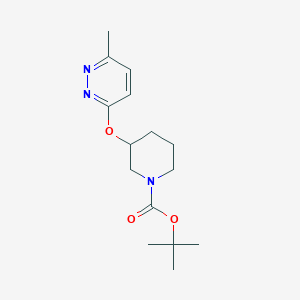![molecular formula C16H23NO3 B3027553 tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate CAS No. 1332765-73-7](/img/structure/B3027553.png)
tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate
Übersicht
Beschreibung
tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate is an organic compound that belongs to the class of carbamates
Wirkmechanismus
Target of Action
Related compounds have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , and antiparasitic activities.
Mode of Action
It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution .
Biochemical Pathways
Related compounds have been found to selectively enhance slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .
Pharmacokinetics
It’s known that tert-butanol, a related compound, is poorly absorbed through skin but rapidly absorbed if inhaled or ingested .
Result of Action
Related compounds have been found to have a variety of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
The action of tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate can be influenced by environmental factors. For instance, it should be kept away from heat/sparks/open flames/hot surfaces . Also, it’s recommended to be stored in a dark place at 2-8°C .
Biochemische Analyse
Biochemical Properties
Enzyme Interactions: This compound interacts with several enzymes, including those involved in cell wall synthesis and bacterial growth inhibition. Ceftolozane’s binding to penicillin-binding proteins (PBPs) disrupts peptidoglycan cross-linking, leading to bacterial cell lysis .
Protein Interactions: Ceftolozane may also interact with transport proteins, affecting its cellular uptake and distribution. Understanding these interactions is crucial for optimizing its therapeutic efficacy .
Cellular Effects
Cell Signaling Pathways: Ceftolozane influences cell signaling pathways by modulating gene expression. It activates or inhibits specific pathways, impacting bacterial survival and growth .
Metabolism: The compound affects cellular metabolism, altering energy production and utilization. It may interfere with metabolic flux and metabolite levels .
Molecular Mechanism
Binding Interactions: Ceftolozane binds to PBPs, inhibiting their transpeptidase activity. This prevents proper cell wall formation, ultimately leading to bacterial death .
Gene Expression Changes: At the molecular level, ceftolozane alters gene expression profiles, affecting bacterial protein synthesis and other essential processes .
Temporal Effects
Stability and Degradation: In laboratory settings, ceftolozane’s stability and degradation over time impact its efficacy. Researchers study its half-life and degradation products .
Long-Term Cellular Effects: In vitro and in vivo studies reveal any long-term effects on cellular function. Monitoring changes in cell viability, growth, and resistance helps assess its clinical utility .
Dosage Effects in Animal Models
Threshold and Toxic Effects: Animal studies explore ceftolozane’s dose-response relationship. Researchers investigate therapeutic thresholds and potential toxic effects at high doses .
Metabolic Pathways
Enzymatic Involvement: Ceftolozane participates in specific metabolic pathways. Understanding its interactions with enzymes and cofactors sheds light on its overall metabolism .
Transport and Distribution
Cellular Localization: Transporters and binding proteins facilitate ceftolozane’s movement within cells and tissues. Its subcellular localization impacts its effectiveness .
Subcellular Localization
Targeting Signals: Post-translational modifications guide ceftolozane to specific compartments or organelles. These signals influence its activity and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-methoxyphenyl)cyclobutanol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl N-(2-methoxyphenyl)carbamate
- tert-Butyl N-(cyclobutyl)carbamate
- tert-Butyl N-(2-methoxyphenyl)cyclopropylcarbamate
Uniqueness
tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate is unique due to the presence of both a methoxyphenyl group and a cyclobutyl group, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(10-7-11-16)12-8-5-6-9-13(12)19-4/h5-6,8-9H,7,10-11H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQULHWUGXLOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501145767 | |
| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332765-73-7 | |
| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-methoxyphenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501145767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


